2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine: , often referred to as Compound 6g , is a synthetic molecule designed for specific purposes. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of Compound 6g involves several steps. While I don’t have access to proprietary industrial methods, here’s a general outline:
Starting Materials: Begin with suitable precursors, including piperazine derivatives and substituted pyrimidines.
Functionalization: Introduce the 4-methoxy-2,5-dimethylbenzenesulfonyl group onto the piperazine ring.
Substitution: Replace specific hydrogen atoms with methyl groups to form the final compound.
- Temperature, solvent, and catalysts play crucial roles in each step.
- Detailed reaction conditions would depend on the specific synthetic route employed.
Chemical Reactions Analysis
Reactions Undergone:: Compound 6g may undergo various reactions, including:
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of specific bonds.
Substitution: Substituting functional groups.
Other Transformations: Depending on the context, it might participate in other reactions.
Oxidation: Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., alkyl halides, amines).
Major Products:: The specific products formed during these reactions would vary based on reaction conditions and regioselectivity.
Scientific Research Applications
Compound 6g has garnered interest in several fields:
Medicine: As an acetylcholinesterase inhibitor (AChEI), it shows promise in treating Alzheimer’s disease. AChEIs enhance cognition by modulating acetylcholine levels.
Biology: Investigating its effects on cholinergic neurotransmission and neuronal function.
Mechanism of Action
Compound 6g’s mechanism involves inhibiting acetylcholinesterase (AChE). By blocking AChE activity, it increases acetylcholine levels, potentially improving cognitive function. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While Compound 6g’s uniqueness lies in its specific structure, it’s essential to compare it with related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C23H34N6O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C23H34N6O3S/c1-17-15-21(18(2)14-20(17)32-5)33(30,31)29-12-10-28(11-13-29)23-24-19(3)16-22(25-23)27-8-6-26(4)7-9-27/h14-16H,6-13H2,1-5H3 |
InChI Key |
PVACIDNESZGAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C)C)OC |
Origin of Product |
United States |
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